1,2,4-Oxadiazol-3-amine

Description

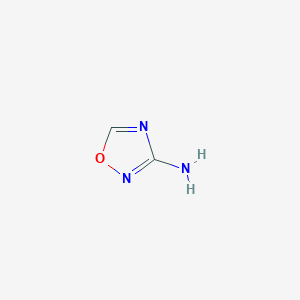

Structure

3D Structure

Properties

IUPAC Name |

1,2,4-oxadiazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3N3O/c3-2-4-1-6-5-2/h1H,(H2,3,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWESVPXIDGLPNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=NO1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201313612 | |

| Record name | 1,2,4-Oxadiazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201313612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

85.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39512-64-6 | |

| Record name | 1,2,4-Oxadiazol-3-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39512-64-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,4-Oxadiazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201313612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,4-oxadiazol-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The 1,2,4-Oxadiazole Core: A Journey from Serendipitous Discovery to Rational Drug Design

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the 1,2,4-oxadiazole moiety, a cornerstone in modern medicinal chemistry. We will traverse its historical origins, from its initial synthesis in the late 19th century to the sophisticated and diverse synthetic strategies employed today. This document is designed to be a practical resource, offering not just a retrospective, but also actionable insights and detailed protocols for the contemporary researcher.

I. Genesis of a Heterocycle: The Pioneering Work of Tiemann and Krüger

The story of the 1,2,4-oxadiazole begins in 1884 with the seminal work of German chemists Ferdinand Tiemann and P. Krüger. In their investigation into the reactions of amidoximes, they inadvertently synthesized the first derivative of this heterocyclic system. Their findings were published in the prestigious journal Berichte der deutschen chemischen Gesellschaft, in an article titled "Ueber die Einwirkung von Hydroxylamin auf Nitrile" (On the effect of hydroxylamine on nitriles). Initially, the structure was not fully elucidated and was referred to as "azoxime".[1][2][3] This foundational discovery, however, laid the groundwork for over a century of chemical exploration and therapeutic innovation.

II. The Evolution of Synthesis: From Classical Approaches to Modern Methodologies

The synthetic repertoire for constructing the 1,2,4-oxadiazole ring has expanded dramatically since its discovery. The choice of synthetic route is often dictated by the desired substitution pattern, substrate availability, and desired scale. Here, we dissect the major synthetic strategies, highlighting their mechanistic underpinnings and practical considerations.

A. The Classical Pathway: Acylation of Amidoximes

The most traditional and widely practiced method for the synthesis of 1,2,4-oxadiazoles is the condensation of an amidoxime with a carboxylic acid derivative, typically an acyl chloride or anhydride.[1] This approach is conceptually straightforward, involving the formation of an O-acylamidoxime intermediate, which then undergoes cyclodehydration to furnish the aromatic heterocycle.

Mechanism of the Classical Pathway:

The reaction proceeds in two key steps:

-

O-Acylation: The nucleophilic oxygen of the amidoxime attacks the electrophilic carbonyl carbon of the acylating agent, leading to the formation of the O-acylamidoxime intermediate. This step is often carried out in the presence of a base, such as pyridine, to neutralize the liberated acid (e.g., HCl).

-

Cyclodehydration: The O-acylamidoxime intermediate then undergoes an intramolecular cyclization. The nitrogen of the amidoxime's amino group attacks the carbonyl carbon, followed by the elimination of a water molecule to yield the stable 1,2,4-oxadiazole ring. This step can be promoted by heat or by using a dehydrating agent.

dot digraph "Classical_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

Amidoxime [label="Amidoxime"]; AcylChloride [label="Acyl Chloride"]; Base [label="Base (e.g., Pyridine)", shape=ellipse, fillcolor="#FFFFFF"]; Intermediate [label="O-Acylamidoxime\nIntermediate"]; Heat [label="Heat/Dehydrating Agent", shape=ellipse, fillcolor="#FFFFFF"]; Oxadiazole [label="1,2,4-Oxadiazole"]; Water [label="H2O", shape=ellipse, fillcolor="#FFFFFF"];

Amidoxime -> Intermediate [label="+ Acyl Chloride"]; AcylChloride -> Intermediate; Base -> Intermediate [style=dashed]; Intermediate -> Oxadiazole [label="Cyclodehydration"]; Heat -> Oxadiazole [style=dashed]; Oxadiazole -> Water [style=invis]; } caption [label="Classical Synthesis of 1,2,4-Oxadiazoles", fontsize=10];

Protocol 1: Synthesis of 3,5-Diphenyl-1,2,4-oxadiazole (A Classical Example)

-

Materials:

-

Benzamidoxime (1.0 eq)

-

Benzoyl chloride (1.1 eq)

-

Pyridine (solvent and base)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

-

Procedure:

-

Dissolve benzamidoxime in pyridine in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, and cool the mixture in an ice bath.

-

Add benzoyl chloride dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-water and extract with dichloromethane (3 x 50 mL).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure 3,5-diphenyl-1,2,4-oxadiazole.[4]

-

B. The [3+2] Cycloaddition Approach: Nitrile Oxides and Nitriles

A conceptually elegant and powerful alternative for the synthesis of 1,2,4-oxadiazoles is the 1,3-dipolar cycloaddition of a nitrile oxide with a nitrile.[5][6] This method offers a different retrosynthetic disconnection and can provide access to substitution patterns that may be challenging to achieve via the classical route.

Mechanism of 1,3-Dipolar Cycloaddition:

This reaction is a concerted pericyclic reaction where the three atoms of the nitrile oxide (the 1,3-dipole) react with the two atoms of the nitrile's cyano group (the dipolarophile) in a single step to form the five-membered ring. The regioselectivity of the addition is governed by the electronic properties of the substituents on both the nitrile oxide and the nitrile.

dot digraph "Dipolar_Cycloaddition" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

NitrileOxide [label="Nitrile Oxide"]; Nitrile [label="Nitrile"]; TransitionState [label="[3+2] Transition State", shape=ellipse, style=dashed, fillcolor="#FFFFFF"]; Oxadiazole [label="1,2,4-Oxadiazole"];

NitrileOxide -> TransitionState; Nitrile -> TransitionState; TransitionState -> Oxadiazole; } caption [label="1,3-Dipolar Cycloaddition for 1,2,4-Oxadiazole Synthesis", fontsize=10];

Protocol 2: Synthesis of 3,5-Diphenyl-1,2,4-oxadiazole via 1,3-Dipolar Cycloaddition

-

Materials:

-

Benzhydroxamoyl chloride (precursor to benzonitrile oxide) (1.0 eq)

-

Benzonitrile (1.5 eq)

-

Triethylamine (1.2 eq)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

-

Procedure:

-

Dissolve benzhydroxamoyl chloride and benzonitrile in anhydrous diethyl ether in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath.

-

Add triethylamine dropwise to the stirred solution. The in situ generation of benzonitrile oxide will occur, which then reacts with benzonitrile.

-

After the addition, allow the reaction to stir at room temperature overnight.

-

Monitor the reaction by TLC.

-

Filter the reaction mixture to remove the triethylammonium chloride salt.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by recrystallization or column chromatography to yield 3,5-diphenyl-1,2,4-oxadiazole.[7]

-

C. Modern Innovations: One-Pot Syntheses

In the quest for efficiency and sustainability, a variety of one-pot procedures have been developed for the synthesis of 1,2,4-oxadiazoles. These methods obviate the need for isolating intermediates, thereby saving time, reagents, and purification steps.

One-Pot Synthesis from Amidoximes and Carboxylic Acids:

This approach combines the activation of a carboxylic acid and its subsequent reaction with an amidoxime, followed by in situ cyclodehydration. Peptide coupling reagents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or carbonyldiimidazole (CDI), are commonly used to activate the carboxylic acid.

Protocol 3: One-Pot Synthesis of 3-Aryl-5-substituted-1,2,4-oxadiazoles

-

Materials:

-

Substituted amidoxime (1.0 eq)

-

Substituted carboxylic acid (1.1 eq)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

-

1-Hydroxybenzotriazole (HOBt) (catalytic amount)

-

Anhydrous dimethylformamide (DMF)

-

-

Procedure:

-

To a stirred solution of the carboxylic acid and HOBt in anhydrous DMF, add EDC and stir for 30 minutes at room temperature to form the activated ester.

-

Add the amidoxime to the reaction mixture and continue stirring at room temperature for 2-4 hours.

-

Heat the reaction mixture to 100-120 °C and stir for an additional 4-8 hours to effect cyclodehydration.

-

Monitor the reaction by TLC.

-

After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer, concentrate, and purify the product by column chromatography.[8][9]

-

III. Comparative Analysis of Synthetic Methodologies

The choice of a synthetic method for a particular 1,2,4-oxadiazole target depends on a variety of factors. The following table provides a comparative overview of the key synthetic strategies.

| Method | Starting Materials | Key Reagents/Conditions | Advantages | Disadvantages | Typical Yields |

| Classical Synthesis | Amidoxime, Acyl Chloride/Anhydride | Pyridine, Heat | Well-established, reliable | Requires pre-functionalized starting materials, can have harsh conditions | 40-80% |

| 1,3-Dipolar Cycloaddition | Nitrile Oxide (or precursor), Nitrile | Base (for in situ generation), mild conditions | High atom economy, convergent | Nitrile oxides can be unstable, regioselectivity can be an issue | 50-90% |

| One-Pot from Carboxylic Acids | Amidoxime, Carboxylic Acid | Coupling agents (EDC, CDI), Heat | Procedurally simple, avoids isolation of intermediates | May require higher temperatures, coupling agents can be expensive | 60-95% |

| Microwave-Assisted Synthesis | Amidoxime, Acyl Chloride/Ester | Microwave irradiation, catalysts (e.g., PTSA, ZnCl2) | Rapid reaction times, often higher yields | Requires specialized equipment | 70-95%[10] |

IV. The 1,2,4-Oxadiazole in Medicinal Chemistry: A Privileged Scaffold

The 1,2,4-oxadiazole ring is considered a "privileged scaffold" in medicinal chemistry due to its frequent appearance in biologically active compounds. Its utility stems from its ability to act as a bioisosteric replacement for amide and ester functionalities. This substitution can lead to improved metabolic stability, enhanced cell permeability, and favorable pharmacokinetic profiles.

A number of drugs containing the 1,2,4-oxadiazole moiety have reached the market, validating its importance in drug discovery.

| Drug Name | Therapeutic Area | Mechanism of Action |

| Ataluren (Translarna) | Duchenne Muscular Dystrophy | Promotes ribosomal readthrough of premature stop codons[11][12] |

| Suvorexant (Belsomra) | Insomnia | Dual orexin receptor antagonist[13][14] |

| Pleconaril | Antiviral | Binds to a hydrophobic pocket in the viral capsid, preventing uncoating[][16] |

| Butalamine | Vasodilator | --- |

| Oxolamine | Cough Suppressant | --- |

| Fasiplon | Anxiolytic | --- |

| Proxazole | Gastrointestinal Disorders | --- |

Note: Detailed mechanisms of action for some older drugs are less well-defined in publicly available literature.[17][18][19]

V. Conclusion and Future Perspectives

From its serendipitous discovery over a century ago, the 1,2,4-oxadiazole has evolved into a versatile and indispensable tool for the medicinal chemist. The continuous development of novel and efficient synthetic methodologies has expanded the accessible chemical space and facilitated the exploration of this privileged scaffold in drug discovery programs. As our understanding of disease biology deepens, the rational design of new 1,2,4-oxadiazole-containing molecules holds immense promise for the development of the next generation of therapeutics to address unmet medical needs. The journey of this remarkable heterocycle is far from over, and its future in the realm of science and medicine is undoubtedly bright.

VI. References

-

Biernacki, K., Daśko, M., & Demkowicz, S. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 13(6), 111. --INVALID-LINK--

-

BOC Sciences. (n.d.). CAS 153168-05-9 Pleconaril. Retrieved from --INVALID-LINK--

-

Cox, C. D., et al. (2016). Discovery and Chemical Development of Suvorexant - A Dual Orexin Antagonist for Sleep Disorder. Accounts of Chemical Research, 49(12), 2736–2745. --INVALID-LINK--

-

Deng, J., et al. (2014). Facile synthesis of suvorexant, an orexin receptor antagonist, via a chiral diazepane intermediate. Chinese Chemical Letters, 25(12), 1573-1576. --INVALID-LINK--

-

kmt. (2011). Ataluren trial success: trial aborted. The chemical reaction database. --INVALID-LINK--

-

ChemicalBook. (n.d.). Suvorexant synthesis. Retrieved from --INVALID-LINK--

-

BenchChem. (2025). The Synthesis of 1,2,4-Oxadiazoles: A Journey from Discovery to Modern Methodologies. --INVALID-LINK--

-

ResearchGate. (n.d.). The synthesis of antagonist drug Suvorexant. --INVALID-LINK--

-

Google Patents. (n.d.). Synthetic method of Ataluren - CN106279057B. --INVALID-LINK--

-

Baykov, S., et al. (2020). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules, 25(11), 2533. --INVALID-LINK--

-

Kayukova, L. A. (2005). Synthesis of 1,2,4-oxadiazoles (a review). Pharmaceutical Chemistry Journal, 39, 539-548. --INVALID-LINK--

-

Pace, A., et al. (2017). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Current Organic Chemistry, 21(26), 2697-2716. --INVALID-LINK--

-

Sharma, S., Gangal, S., & Rauf, A. (2009). An Efficient, One-pot Synthesis of Novel 3,5-Disubstituted-1,2,4-Oxadiazoles from Long-Chain Carboxylic Acid Derivatives. Acta Chimica Slovenica, 56(2). --INVALID-LINK--

-

Swamy, U. K., et al. (2014). One-Pot Synthesis of Novel 3,5-Disubstituted-1,2,4-oxadiazoles from Indazole Carboxylic Acid Esters and Amidoximes. Asian Journal of Chemistry, 26(7), 1921. --INVALID-LINK--

-

ResearchGate. (n.d.). Synthesis of ataluren from a palladium‐carbonylative assembly. --INVALID-LINK--

-

Konieczny, P., et al. (2021). Ataluren—Promising Therapeutic Premature Termination Codon Readthrough Frontrunner. International Journal of Molecular Sciences, 22(16), 8846. --INVALID-LINK--

-

ResearchGate. (n.d.). The first one-pot ambient-temperature synthesis of 1,2,4-oxadiazoles from amidoximes and carboxylic acid esters. --INVALID-LINK--

-

Patsnap Synapse. (2024). What is the mechanism of Ataluren?--INVALID-LINK--

-

Shirokov, S. V., et al. (2020). The Evolution of Pleconaril: Modified O-Alkyl Linker Analogs Have Biological Activity towards Coxsackievirus B3 Nancy. Molecules, 25(6), 1345. --INVALID-LINK--

-

Encyclopedia.pub. (n.d.). Novel 1,2,4-Oxadiazole Derivatives. --INVALID-LINK--

-

Encyclopedia.pub. (n.d.). Novel 1,2,4-Oxadiazole Derivatives. --INVALID-LINK--

-

Shirokov, S. V., et al. (2020). The Evolution of Pleconaril: Modified O-Alkyl Linker Analogs Have Biological Activity towards Coxsackievirus B3 Nancy. Molecules, 25(6), 1345. --INVALID-LINK--

-

ResearchGate. (n.d.). Synthesis of pleconaril (18) from dimethyl isoxazole 11 and oxirane 12. --INVALID-LINK--

-

ResearchGate. (n.d.). A One-Pot Synthesis of 3-Substituted-5-carbonylmethyl-1,2,4-oxadiazoles from β-Keto Esters and Amidoximes under Solvent-Free Conditions. --INVALID-LINK--

-

ResearchGate. (n.d.). Commercially available drugs containing oxadiazole scaffold. --INVALID-LINK--

-

Research Square. (2024). Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities. --INVALID-LINK--

-

bioRxiv. (2025). Structure-Activity Relationship Studies Towards Analogues of Pleconaril as Novel Enterovirus-D68 Capsid-Targeting Antivirals. --INVALID-LINK--

-

BenchChem. (n.d.). Technical Support Center: Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles. --INVALID-LINK--

-

Future Medicinal Chemistry. (2025). A two-decade overview of oxadiazole derivatives as promising anticancer agents. --INVALID-LINK--

-

Thieme. (n.d.). Synthesis of 1,2,4-Oxadiazoles via DDQ-Mediated Oxidative Cyclization of Amidoximes. --INVALID-LINK--

-

Baykov, S., et al. (2020). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules, 25(11), 2533. --INVALID-LINK--

-

Asian Journal of Chemistry. (2010). 1,3-Dipolar Cycloaddition Reaction of Benzonitrile Oxide with 4-Arylmethylene-2,4-dihydro-2,5- disubstitute. --INVALID-LINK--

-

Repositório da UFRPE. (2024). Monografia-Julianacarolina (2). --INVALID-LINK--

-

Realize Editora. (n.d.). síntese, caracterização e avaliação do potencial citotóxico da 4-metilbenzamidoxima frente a larvas de artemia salina leach. --INVALID-LINK--

-

SciELO. (n.d.). Synthesis and Antibacterial Evaluation of 3,5-Diaryl-1,2,4-oxadiazole Derivatives. --INVALID-LINK--

-

MDPI. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. --INVALID-LINK--

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-oxadiazoles. --INVALID-LINK--

-

ResearchGate. (n.d.). Synthesis and Antibacterial Evaluation of 3,5-Diaryl-1,2,4-oxadiazole Derivatives. --INVALID-LINK--

-

Chemical Science Review and Letters. (n.d.). 1,3-Dipolar Cycloaddition Reactions and Nitrones : An Overview. --INVALID-LINK--

-

Luxembourg Bio Technologies. (n.d.). A new and efficient synthesis of 1,3,4-oxadiazole derivatives using TBTU Tetrahedron. --INVALID-LINK--

-

ResearchGate. (n.d.). A Convenient and Mild Method for 1,2,4-Oxadiazole Preparation: Cyclodehydration of O-Acylamidoximes in the Superbase System MOH/DMSO. --INVALID-LINK--

-

Wikipedia. (n.d.). 1,3-Dipolar cycloaddition. --INVALID-LINK--

-

de Oliveira, R. B., et al. (2022). A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. Molecules, 27(23), 8303. --INVALID-LINK--

-

ElectronicsAndBooks. (n.d.). 1,3-Dipolar Cycloaddition Reactions of Nitrile Oxides to Prop-1-ene-1,3-sultone. --INVALID-LINK--

-

Huisgen, R., et al. (1998). 1,3-Dipolar Cycloadditions of Benzonitrile Oxide with Various Dipolarophiles in Aqueous Solutions. A Kinetic Study. The Journal of Organic Chemistry, 63(22), 7772–7777. --INVALID-LINK--

References

- 1. benchchem.com [benchchem.com]

- 2. arandu.ufrpe.br [arandu.ufrpe.br]

- 3. editorarealize.com.br [editorarealize.com.br]

- 4. scielo.br [scielo.br]

- 5. soc.chim.it [soc.chim.it]

- 6. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 7. asianpubs.org [asianpubs.org]

- 8. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 9. asianpubs.org [asianpubs.org]

- 10. 1,2,4-Oxadiazole synthesis [organic-chemistry.org]

- 11. kmt.vander-lingen.nl [kmt.vander-lingen.nl]

- 12. What is the mechanism of Ataluren? [synapse.patsnap.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. html.rhhz.net [html.rhhz.net]

- 16. The Evolution of Pleconaril: Modified O-Alkyl Linker Analogs Have Biological Activity towards Coxsackievirus B3 Nancy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 18. encyclopedia.pub [encyclopedia.pub]

- 19. A two-decade overview of oxadiazole derivatives as promising anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03702F [pubs.rsc.org]

Introduction: The Strategic Importance of the 1,2,4-Oxadiazole Scaffold

An In-Depth Technical Guide to the Fundamental Chemical Properties of 1,2,4-Oxadiazol-3-amine

Within the landscape of modern medicinal chemistry, the search for molecular scaffolds that offer both metabolic stability and versatile functionality is paramount. The 1,2,4-oxadiazole ring, a five-membered heterocycle containing one oxygen and two nitrogen atoms, has emerged as a "privileged scaffold" of significant interest.[1][2] Its unique electronic properties and structural rigidity make it an effective bioisosteric replacement for amide and ester groups, which are often susceptible to enzymatic hydrolysis in vivo.[3][4] This bioisosterism allows for the preservation of key hydrogen bonding interactions with biological targets while enhancing the pharmacokinetic profile of a drug candidate.

This guide focuses specifically on This compound (PubChem CID: 17991084), a foundational building block within this chemical class.[5] The presence of the 3-amino group provides a critical reactive handle for synthetic elaboration, enabling the construction of diverse libraries of compounds for drug discovery programs. Understanding the core chemical properties of this molecule—from its synthesis and reactivity to its spectroscopic signature—is essential for researchers aiming to leverage its potential in developing novel therapeutics.

Core Physicochemical Properties

A foundational understanding begins with the basic physicochemical characteristics of the title compound.

| Property | Value | Source |

| Molecular Formula | C₂H₃N₃O | PubChem[5] |

| Molecular Weight | 85.07 g/mol | PubChem[5] |

| Canonical SMILES | C1=NC(=NO1)N | PubChem[5] |

| InChIKey | XWESVPXIDGLPNX-UHFFFAOYSA-N | PubChem[5] |

| Topological Polar Surface Area | 64.9 Ų | PubChem[5] |

| Hydrogen Bond Donors | 1 (the -NH₂ group) | Calculated |

| Hydrogen Bond Acceptors | 3 (the ring nitrogens and oxygen) | Calculated |

Synthesis of the 1,2,4-Oxadiazole-3-Amine Core

The construction of the 3-amino-1,2,4-oxadiazole ring is most reliably achieved through the cyclization of an appropriate amidoxime precursor. The general and most prevalent strategy involves the reaction of an amidoxime with a cyanating agent or a related synthon that provides the C5 carbon and the 3-amino group functionality.

Conceptual Synthetic Workflow

The synthesis is conceptually a two-stage process. The first stage involves the formation of an amidoxime from a nitrile. The second, and key, stage is the cyclization of this intermediate to form the desired heterocyclic ring.

Caption: General two-stage synthesis of 1,2,4-oxadiazol-3-amines.

Experimental Protocol: Synthesis from Amidoxime and Cyanogen Bromide

This protocol describes a common and effective method for constructing the 3-amino-1,2,4-oxadiazole ring system. The choice of an amidoxime as the starting material is critical as it provides the N-C-NOH fragment necessary for cyclization.

Objective: To synthesize a 5-substituted-1,2,4-oxadiazol-3-amine from the corresponding amidoxime.

Materials:

-

Aryl or Alkyl Amidoxime (1.0 eq)

-

Cyanogen Bromide (CNBr) (1.1 eq)

-

Potassium Carbonate (K₂CO₃) (2.0 eq)

-

Dimethylformamide (DMF)

-

Ethyl Acetate (EtOAc)

-

Brine solution

Procedure:

-

Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve the starting amidoxime (1.0 eq) in anhydrous DMF.

-

Base Addition: Add potassium carbonate (2.0 eq) to the solution. The base is crucial for deprotonating the amidoxime, rendering it nucleophilic.

-

Cyclizing Agent: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of cyanogen bromide (1.1 eq) in DMF. CNBr serves as the electrophile that will be attacked by the amidoxime to initiate cyclization. The reaction is exothermic and requires careful temperature control to prevent side reactions.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL). The aqueous workup quenches the reaction and removes inorganic salts.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. The crude product is then purified by column chromatography on silica gel to yield the pure this compound derivative.

Trustworthiness: This self-validating protocol relies on the clear consumption of starting material, observable by TLC, and the formation of a new, more polar spot corresponding to the product. Characterization by NMR and MS will confirm the formation of the target heterocycle.

Chemical Reactivity and Field-Proven Insights

The reactivity of this compound is a duality of the stable heterocyclic core and the nucleophilic exocyclic amino group.

Ring System Reactivity

The 1,2,4-oxadiazole ring possesses a relatively low degree of aromaticity compared to its 1,3,4-isomer, which significantly influences its reactivity.[1][6]

-

Electrophilic and Nucleophilic Sites: The carbon atoms at positions C3 and C5 are electrophilic, making them susceptible to nucleophilic attack under certain conditions. Conversely, the nitrogen atom at position N4 exhibits nucleophilic character.[7]

-

Stability: While generally stable to many acidic and basic conditions, the O-N bond (N2-O1) is the weakest link in the ring.[7] It is susceptible to reductive cleavage, a property that can be exploited for controlled ring-opening reactions.[2]

-

Rearrangements: The ring can undergo thermal or photochemical rearrangements to form other heterocyclic systems, a consequence of its lower aromatic stabilization energy.[7] The Boulton-Katritzky rearrangement is a well-documented thermal process for this scaffold.[7]

Caption: Key reactive sites of the this compound scaffold.

Reactivity of the 3-Amino Group

The exocyclic amino group at the C3 position is the primary site for synthetic diversification. Its nucleophilicity allows for a wide range of standard amine chemistries.

-

N-Acylation: Reaction with acyl chlorides or anhydrides readily forms the corresponding amides. This is a common strategy to introduce varied side chains and modulate the compound's properties.

-

N-Alkylation: The amine can be alkylated using alkyl halides, although selectivity can be an issue. N-propargylation, for instance, has been used to synthesize derivatives with specific biological activities.[8]

-

Condensation Reactions: Reaction with aldehydes or ketones can form Schiff bases, which can be further reduced to secondary amines or used as intermediates for constructing more complex heterocyclic systems.

Spectroscopic Characterization

Unambiguous identification of this compound and its derivatives relies on a combination of spectroscopic techniques. The data below are representative values and can shift based on substitution and solvent.

| Technique | Observation | Rationale |

| ¹H NMR | δ ~5.5-6.5 ppm (br s, 2H, -NH₂) | Protons of the primary amine, often broad and exchangeable with D₂O. |

| δ ~8.0-8.5 ppm (s, 1H, C₅-H) | The proton at the C5 position (if unsubstituted) appears in the aromatic region. | |

| ¹³C NMR | δ ~165-175 ppm (C₃) | The carbon atom bearing the amino group is significantly deshielded. |

| δ ~155-165 ppm (C₅) | The C5 carbon also resonates at a low field due to the adjacent heteroatoms. | |

| IR (cm⁻¹) | ~3400-3200 (N-H stretch) | Characteristic stretching vibrations for the primary amine. |

| ~1650-1600 (C=N stretch) | Stretching vibration of the endocyclic C=N bonds. | |

| ~1450-1380 (N-O stretch) | Characteristic stretch for the N-O bond within the heterocyclic ring. | |

| Mass Spec | [M+H]⁺ at m/z 86.03 | The molecular ion peak corresponding to the protonated molecule. |

Application in Medicinal Chemistry and Drug Development

The 1,2,4-oxadiazole moiety is present in several marketed drugs and clinical candidates, underscoring its value in the pharmaceutical industry. Derivatives of this compound are explored across a vast range of therapeutic areas.

-

Anticancer Activity: Numerous 3,5-disubstituted 1,2,4-oxadiazoles have been identified as potent inducers of apoptosis.[3] For example, derivatives have shown significant cytotoxicity against various human cancer cell lines, including colon, liver, and cervical cancer.[3]

-

Anti-infective Properties: The scaffold has been successfully employed in the development of agents with antibacterial, antifungal, and antitubercular activities.[4] The stability and hydrogen bonding capacity of the ring are key to its interaction with microbial targets.

-

Neurological and Inflammatory Disorders: The ability of the 1,2,4-oxadiazole ring to act as a stable bioisostere has led to its incorporation into molecules targeting enzymes and receptors involved in inflammation and neurological diseases.[3][9]

The following table summarizes the biological activity of selected 1,2,4-oxadiazole derivatives, illustrating the scaffold's versatility.

| Compound Class | Biological Target/Activity | Reported Potency (IC₅₀/EC₅₀) | Reference |

| C28-modified Betulinic Acid Hybrids | Human Colon Carcinoma (Colo 205) | IC₅₀ values in the low micromolar range | Challa K. et al.[3] |

| 1,2,4-Oxadiazole Hydroxamates | Histone Deacetylase 1 (HDAC-1) | IC₅₀ = 1.8 nM | Yang F. et al.[3] |

| 3-Aryl-5-amine-cyclohexyl Derivatives | Leishmania infantum (Antiparasitic) | IC₅₀ = 32.9 µM | Canto-Cavalheiro et al.[8] |

| (E)-5-styryl-1,2,4-oxadiazoles | Mycobacterium tuberculosis (Antitubercular) | IC₅₀ = 0.045 µg/mL | Upare A. et al.[1] |

Conclusion

This compound is more than a simple heterocycle; it is a strategically vital starting material for the synthesis of next-generation therapeutics. Its chemical properties—defined by a moderately stable ring system and a highly versatile amino functional group—provide an ideal platform for combinatorial chemistry and lead optimization campaigns. The proven success of the 1,2,4-oxadiazole scaffold in approved drugs and late-stage clinical candidates validates the continued exploration of its chemical space. For researchers in drug development, a thorough understanding of the fundamental principles outlined in this guide is the first step toward unlocking the full potential of this powerful molecular framework.

References

- 1. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rjptonline.org [rjptonline.org]

- 3. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C2H3N3O | CID 17991084 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture | MDPI [mdpi.com]

- 7. soc.chim.it [soc.chim.it]

- 8. mdpi.com [mdpi.com]

- 9. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to the Spectroscopic Characterization of 1,2,4-Oxadiazol-3-amine

Prepared by: Gemini, Senior Application Scientist

Foreword: The Structural Elucidation of a Privileged Heterocycle

The 1,2,4-oxadiazole ring is a cornerstone in medicinal chemistry, recognized as a versatile bioisostere for amide and ester functionalities. Its incorporation into drug candidates often imparts improved metabolic stability, pharmacokinetic properties, and target affinity. The specific analogue, 1,2,4-Oxadiazol-3-amine, serves as a critical building block for the synthesis of more complex, biologically active molecules.[1] A robust and unambiguous structural characterization of this foundational scaffold is therefore not merely an academic exercise but a prerequisite for its effective use in drug discovery and development.

This guide provides a comprehensive, field-tested framework for the spectroscopic analysis of this compound. We will move beyond a simple recitation of data, focusing instead on the causal logic behind experimental design and the integrated interpretation of data from multiple analytical techniques. Our approach is designed to be a self-validating workflow, ensuring the highest confidence in structural assignment.

Foundational Analysis: Molecular Identity and Purity

Prior to engaging in detailed spectroscopic analysis, it is imperative to confirm the fundamental properties of the analyte. The molecular formula of this compound is C₂H₃N₃O, with a monoisotopic mass of approximately 85.0276 Da and a molecular weight of 85.07 g/mol .[2] Initial purity assessment is typically conducted using High-Performance Liquid Chromatography (HPLC) coupled with a broad-spectrum detector (e.g., Diode Array Detector) and elemental analysis.

Experimental Workflow: An Integrated Approach

The following workflow illustrates the logical sequence of spectroscopic analyses for a comprehensive characterization. Each step provides a layer of data that, when combined, offers an unassailable structural proof.

Caption: Integrated workflow for the spectroscopic characterization of this compound.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Expertise & Rationale: Mass spectrometry is the first-line technique to confirm that the compound of interest has been synthesized at the correct molecular weight. For a small, polar molecule like this compound, Electrospray Ionization (ESI) is the preferred method due to its soft ionization nature, which minimizes fragmentation and typically yields a strong protonated molecular ion [M+H]⁺.

Expected Results:

-

Molecular Ion: A prominent peak at m/z 86.0354, corresponding to the [C₂H₄N₃O]⁺ ion. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition to within 5 ppm.

-

Fragmentation: While ESI is soft, some in-source fragmentation can occur. The 1,2,4-oxadiazole ring is known to undergo characteristic cleavage under energetic conditions.[3][4] The primary fragmentation pathway involves a retro-cycloaddition (RCA) to yield nitrile and isocyanate fragments or their equivalents.

Key Fragmentation Pathway

Caption: Predicted major fragmentation pathways for this compound in MS.

Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Prepare a 1 mg/mL stock solution in methanol. Dilute this solution 1:100 with 50:50 acetonitrile:water containing 0.1% formic acid. The acid ensures efficient protonation.

-

Instrumentation: Use a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

-

Ionization Mode: ESI, positive ion mode.

-

Infusion: Direct infusion via syringe pump at 5-10 µL/min.

-

Mass Range: Scan from m/z 50 to 200.

-

Data Analysis: Identify the [M+H]⁺ peak and calculate the mass error against the theoretical exact mass.

Infrared (IR) Spectroscopy: Mapping Functional Groups

Expertise & Rationale: IR spectroscopy is a rapid, non-destructive technique that provides definitive evidence for the presence of key functional groups. For this compound, we are looking for the characteristic vibrations of the primary amine (N-H), the oxadiazole ring (C=N, C-O, N-O), and the C-H bond at position 5.

Expected Absorption Bands: The presence of both the amine and the heterocyclic ring gives rise to a distinctive IR spectrum. The N-H stretching region is particularly informative, typically showing two bands for the symmetric and asymmetric stretches of the primary amine.[5] The C=N stretching vibration is a hallmark of the oxadiazole ring.[6]

| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity | Rationale/Comments |

| N-H Asymmetric Stretch | 3450 - 3350 | Medium | Characteristic of a primary amine (NH₂).[7] |

| N-H Symmetric Stretch | 3350 - 3250 | Medium | The presence of two distinct N-H bands is strong evidence for the -NH₂ group.[7] |

| C₅-H Stretch | 3150 - 3050 | Weak-Medium | Aromatic/heteroaromatic C-H stretch. |

| C=N Stretch | 1650 - 1600 | Strong | Ring stretching vibration, fundamental to the oxadiazole core.[6] |

| N-H Bend (Scissoring) | 1640 - 1560 | Medium-Strong | Can sometimes overlap with the C=N stretch. |

| Ring Skeletal Vibrations | 1450 - 1350 | Medium | Involving C-N and N-N stretching. |

| N-O / C-O Stretch | 1300 - 1000 | Strong | Complex vibrations characteristic of the C-O-N linkage in the ring.[6] |

| C₅-H Out-of-Plane Bend | 900 - 800 | Medium-Strong | Confirms the presence of the hydrogen on the heterocyclic ring. |

Protocol: Attenuated Total Reflectance (ATR-FTIR)

-

Sample Preparation: No special preparation is needed for a solid sample. Place a small amount of the crystalline or powdered this compound directly onto the ATR crystal.

-

Instrumentation: A standard FTIR spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Apply the sample and ensure good contact with the crystal using the pressure clamp.

-

Collect the sample spectrum over a range of 4000-400 cm⁻¹.

-

Co-add 16-32 scans to achieve a good signal-to-noise ratio.

-

-

Data Processing: Perform an ATR correction and baseline correction on the resulting spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

Expertise & Rationale: NMR is the most powerful technique for elucidating the precise atomic connectivity of a molecule. For this compound, ¹H NMR will confirm the presence and environment of the amine and C₅ protons, while ¹³C NMR will identify the two unique carbons of the oxadiazole ring. The choice of solvent is critical; DMSO-d₆ is ideal as it is a polar aprotic solvent that will solubilize the amine without promoting rapid proton exchange, allowing for clear observation of the NH₂ protons.

Expected ¹H NMR Signals (400 MHz, DMSO-d₆): The simple structure leads to a clean, easily interpretable spectrum.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale/Comments |

| C₅-H | 8.5 - 9.0 | Singlet (s) | 1H | The proton at C₅ is deshielded by the adjacent electronegative oxygen and nitrogen atoms of the ring. |

| NH₂ | 6.5 - 7.5 | Broad Singlet (br s) | 2H | The chemical shift can vary with concentration and temperature. The broadness is due to quadrupolar relaxation from the ¹⁴N nucleus and potential slow exchange. This signal will disappear upon D₂O exchange. |

Expected ¹³C NMR Signals (100 MHz, DMSO-d₆): The two carbons of the oxadiazole ring are in distinct electronic environments and should be well-resolved.[8][9]

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale/Comments |

| C ₃ | 168 - 172 | This carbon is attached to the exocyclic amine and two ring nitrogens, leading to a significant downfield shift. |

| C ₅ | 155 - 160 | This carbon is attached to a hydrogen, a ring nitrogen, and a ring oxygen. It is typically upfield relative to C₃. |

Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Accurately weigh ~5-10 mg of this compound and dissolve in ~0.7 mL of DMSO-d₆. Ensure the sample is fully dissolved.

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Tune and shim the probe.

-

Acquire a standard one-pulse ¹H spectrum.

-

To confirm the NH₂ peak, add one drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The NH₂ signal should disappear.

-

-

¹³C NMR Acquisition:

-

Acquire a standard proton-decoupled ¹³C spectrum. A sufficient number of scans (e.g., 1024 or more) may be needed to achieve a good signal-to-noise ratio for the quaternary C₃ carbon.

-

-

Data Processing: Process the FID (Fourier-transform, phase correction, baseline correction) and reference the spectra to the residual DMSO solvent peak (δ 2.50 for ¹H, δ 39.52 for ¹³C).

UV-Visible Spectroscopy: Probing Electronic Structure

Expertise & Rationale: UV-Vis spectroscopy provides insight into the electronic transitions within the molecule. The 1,2,4-oxadiazole ring contains a conjugated π-system and heteroatoms with non-bonding electrons, making it UV-active. We expect to see π → π* and potentially n → π* transitions.[6][10] The position of the absorption maximum (λ_max) is sensitive to the solvent environment.

Expected Results:

-

π → π transition:* A strong absorption band is expected in the range of 210-250 nm. This corresponds to the excitation of electrons within the conjugated system of the oxadiazole ring.

-

n → π transition:* A weaker, longer-wavelength absorption may be observed, likely as a shoulder on the main π → π* peak, arising from the excitation of non-bonding electrons on the oxygen and nitrogen atoms.

Protocol: UV-Visible Spectroscopy

-

Sample Preparation: Prepare a stock solution of known concentration (e.g., 1 mg/mL) in a UV-transparent solvent like ethanol or acetonitrile. Create a dilution series to find a concentration that gives a maximum absorbance between 0.5 and 1.0 AU.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.

-

Data Acquisition:

-

Use a matched pair of quartz cuvettes. Fill one with the solvent to be used as a blank.

-

Fill the other cuvette with the sample solution.

-

Scan from 400 nm down to 200 nm.

-

-

Data Analysis: Identify the wavelength of maximum absorbance (λ_max) and calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).

Conclusion: A Unified Structural Dossier

The true power of spectroscopic characterization lies in the integration of all data points. The mass spectrum confirms the mass. The IR spectrum confirms the presence of the amine and heterocyclic ring. The NMR spectra definitively map the atomic scaffold and proton/carbon environments. Finally, the UV-Vis spectrum provides a fingerprint of the electronic system. When combined, these techniques provide a rigorous, multi-faceted confirmation of the structure of this compound, establishing the necessary foundation of quality and confidence for its application in research and drug development.

References

- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 2. This compound | C2H3N3O | CID 17991084 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Mass spectrometric analysis of 1,2,4-oxadiazoles and 4,5-dihydro-1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. journalspub.com [journalspub.com]

- 7. updatepublishing.com [updatepublishing.com]

- 8. scispace.com [scispace.com]

- 9. researchgate.net [researchgate.net]

- 10. Photochemistry of 1,2,4-oxadiazoles. A DFT study on photoinduced competitive rearrangements of 3-amino- and 3-n-methylamino-5-perfluoroalkyl-1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mass Spectrometric Fragmentation of 1,2,4-Oxadiazol-3-amine

Foreword: The Analytical Imperative for 1,2,4-Oxadiazoles in Modern Drug Discovery

The 1,2,4-oxadiazole scaffold is a cornerstone of modern medicinal chemistry, valued for its metabolic stability and its role as a versatile bioisostere for ester and amide functionalities. Its prevalence in drug candidates necessitates robust analytical methodologies for structural confirmation, impurity profiling, and metabolic studies.[1][2] Mass spectrometry (MS) stands as the principal technique for this purpose, offering unparalleled sensitivity and structural insight. This guide provides a detailed exploration of the fragmentation behavior of a fundamental member of this class, 1,2,4-oxadiazol-3-amine, synthesizing foundational principles with predictive analysis to empower researchers in their analytical endeavors. We will delve into the mechanistic underpinnings of its fragmentation, present a validated experimental workflow, and provide the necessary tools for confident data interpretation.

Core Principles: Unraveling the Fragmentation of the 1,2,4-Oxadiazole Heterocycle

The fragmentation of the 1,2,4-oxadiazole ring is governed by the inherent instability of the N-O bond, which is typically the weakest link in the heterocyclic system. Under mass spectrometric conditions, particularly the high-energy environment of Electron Ionization (EI), the fragmentation is often initiated by the cleavage of this bond.

A predominant fragmentation mechanism for 1,2,4-oxadiazoles is a retro-cycloaddition (RCA) type cleavage.[3] This process involves the breaking of two bonds in the ring, leading to the formation of two smaller, stable neutral or charged species. For the 1,2,4-oxadiazole ring, this typically involves cleavage across the O1-C5 and N4-C3 bonds or the O1-N2 and C3-N4 bonds. The specific pathway and resulting fragments are highly dependent on the nature and position of the substituents on the ring, which direct charge stabilization and influence bond stabilities. While much of the foundational work was performed under EI conditions, these core principles of ring instability often translate to the collision-induced dissociation (CID) fragmentation seen in modern Electrospray Ionization (ESI) tandem mass spectrometry (MS/MS).[4][5]

Predicted Fragmentation Pathways of this compound

Given the molecular structure of this compound (C₂H₃N₃O, Monoisotopic Mass: 85.0276 Da), we can predict its fragmentation behavior under the two most common ionization techniques.[6][7] The presence of the basic amino group makes this molecule particularly amenable to analysis by positive-ion ESI.

Electrospray Ionization (ESI) Tandem MS (MS/MS) Fragmentation (Positive Ion Mode)

In positive-ion ESI, the molecule will readily protonate to form the pseudomolecular ion [M+H]⁺ at m/z 86.0349. The primary site of protonation is likely one of the ring nitrogens or the exocyclic amino group, creating a localized charge that will direct subsequent fragmentation upon collisional activation.

The primary predicted fragmentation pathway involves a ring-opening cascade initiated by the mobile proton, followed by the elimination of a stable neutral molecule. A highly probable loss is that of isocyanic acid (HNCO), a common fragmentation pathway for structures containing a urea-like or amino-heterocyclic moiety.

Caption: Predicted ESI-MS/MS fragmentation of protonated this compound.

This pathway is driven by the formation of the stable neutral loss, HNCO. The resulting fragment ion at m/z 44.04 would correspond to a protonated aziridine-like structure or a related isomer. Further fragmentation could lead to the loss of an amino group to yield a fragment at m/z 28.02.

Electron Ionization (EI) Fragmentation

Under the higher energy conditions of EI, the molecular ion [M]⁺˙ will be formed at m/z 85.0276. Fragmentation is expected to be more extensive and proceed via radical-driven pathways. The characteristic retro-cycloaddition cleavage of the oxadiazole ring is anticipated to be a major pathway.

Caption: Predicted major EI fragmentation pathways for this compound.

Two key RCA pathways are plausible:

-

Cleavage A: Breaking the O1-C5 and N4-C3 bonds would yield a cyanamide radical cation ([H₂NCN]⁺˙) at m/z 42.02 and a neutral formyl nitrile (HCOCN).

-

Cleavage B: Breaking the O1-N2 and C3-N4 bonds would yield a fulminic acid radical cation ([HCNO]⁺˙) at m/z 43.01 and a diaminomethanimine neutral.

The relative abundance of these fragments would provide insight into the charge distribution within the molecular ion. Additionally, a common fragmentation for five-membered heterocycles is the loss of carbon monoxide (CO) after ring rearrangement, which would produce a fragment at m/z 57.03.

Experimental Protocol: High-Resolution MS/MS Analysis

This section provides a self-validating protocol for the robust characterization of this compound using a standard high-resolution mass spectrometer such as a Q-TOF or Orbitrap instrument.

Sample and Standard Preparation

-

Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol or acetonitrile.

-

Working Solution: Dilute the stock solution to a final concentration of 1 µg/mL using a mobile phase-matched solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode). The addition of acid is crucial to promote efficient protonation.[8]

-

System Suitability: Prepare a standard solution of a known compound (e.g., caffeine, leucine encephalin) at a similar concentration to verify instrument performance and calibration before analysis.

LC-MS/MS Instrumentation and Parameters

-

Instrumentation: A high-resolution mass spectrometer (resolving power > 20,000 FWHM) coupled to a UHPLC system.

-

Chromatography (Optional but Recommended): While direct infusion is possible, UHPLC separation is recommended to resolve potential isomers or impurities.

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 5% B to 95% B over 5 minutes.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 2 µL.

-

-

Mass Spectrometer Settings (Positive ESI Mode):

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 120 °C

-

Desolvation Temperature: 350 °C

-

Cone Gas Flow: 50 L/hr

-

Desolvation Gas Flow: 800 L/hr

-

Acquisition Mode: Data-Dependent Acquisition (DDA) or "Auto MS/MS".

-

MS1 Scan Range: m/z 50 - 250.

-

MS2 Acquisition: Isolate the top 3 most intense ions from the MS1 scan for fragmentation.

-

Precursor Ion Isolation Window: 1.0 Da.

-

Collision Energy: Apply a stepped or ramped collision energy (e.g., 10-40 eV) to ensure the capture of both low-energy and high-energy fragments.

-

Experimental and Data Analysis Workflow

The following diagram outlines the logical flow from sample preparation to final data interpretation.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Mass spectrometric analysis of 1,2,4-oxadiazoles and 4,5-dihydro-1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Characterization of isomeric 1,2,4-oxadiazolyl-N-methylpyridinium salts by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | C2H3N3O | CID 17991084 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemscene.com [chemscene.com]

- 8. uab.edu [uab.edu]

A Technical Guide to Quantum Chemical Calculations for 1,2,4-Oxadiazole Derivatives in Drug Discovery

This guide provides researchers, medicinal chemists, and drug development professionals with an in-depth technical overview of the application of quantum chemical calculations to the study of 1,2,4-oxadiazole derivatives. The narrative emphasizes the causality behind methodological choices, ensuring a blend of theoretical rigor and practical application.

Part 1: The Strategic Importance of 1,2,4-Oxadiazoles and Computational Synergy

The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry.[1] Its prominence stems from its role as a versatile pharmacophore and a bioisostere of ester and amide functionalities, offering improved metabolic stability and pharmacokinetic properties.[2][3] Derivatives of this scaffold exhibit an unusually broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiparasitic effects.[4][5][6] The drug candidate Ataluren, used for treating Duchenne muscular dystrophy, features a 1,2,4-oxadiazole core, highlighting the clinical relevance of this heterocyclic system.[2]

The rational design of novel therapeutics requires a profound understanding of molecular structure, electronic properties, and reactivity. While experimental techniques provide invaluable data, quantum chemical calculations offer a predictive lens, allowing for the in silico characterization of molecules before their synthesis. This computational-experimental synergy accelerates the drug discovery pipeline by prioritizing candidates with the highest potential, saving significant time and resources. This guide focuses on leveraging Density Functional Theory (DFT), a robust and widely used quantum chemical method, to elucidate the properties of 1,2,4-oxadiazole derivatives.[7][8]

Part 2: Theoretical Cornerstone: Density Functional Theory (DFT)

At the heart of modern computational chemistry for drug-sized molecules is Density Functional Theory (DFT). Unlike more computationally expensive wave-function-based methods, DFT calculates the total energy of a system based on its electron density. This approach provides a remarkable balance of accuracy and computational efficiency, making it the workhorse for studying molecules of pharmaceutical interest.

Causality in Method Selection: The Functional and Basis Set

The accuracy of a DFT calculation is critically dependent on two choices: the exchange-correlation functional and the basis set.

-

Exchange-Correlation Functional: This is the component of the calculation that approximates the complex quantum mechanical interactions between electrons. The choice of functional is paramount.

-

B3LYP (Becke, 3-parameter, Lee-Yang-Parr): A hybrid functional that is arguably the most widely used in chemistry. It provides a robust starting point for a vast range of organic molecules and is well-validated for geometry optimizations and frequency calculations.[7][8]

-

M06-2X: A high-nonlocality functional that often yields superior results for non-covalent interactions, which are crucial in understanding drug-receptor binding. It is an excellent choice for calculating accurate electronic properties and reaction energetics.[8]

-

-

Basis Set: A basis set is a set of mathematical functions used to construct the molecular orbitals. The size and flexibility of the basis set dictate the accuracy of the calculation and its computational cost.

-

Pople-style (e.g., 6-31G(d,p), 6-311+G(d,p)): These are versatile and widely used basis sets. The 6-31G(d,p) basis set is often sufficient for initial geometry optimizations of medium-sized organic molecules. For higher accuracy in electronic properties, a larger, triple-zeta basis set like 6-311+G(d,p) is recommended, which includes diffuse functions (+) to better describe lone pairs and anions.

-

Dunning-style (e.g., cc-pVDZ, aug-cc-pVTZ): These correlation-consistent basis sets are designed for systematic convergence towards the complete basis set limit, offering a pathway to highly accurate results, albeit at a higher computational cost.

-

The Self-Validating System: The choice of method is not arbitrary. A trustworthy protocol involves validating the chosen functional and basis set against known experimental data for a similar, well-characterized system before applying it to novel derivatives.

Part 3: The Computational Workflow: A Validated Protocol

The following section details a step-by-step methodology for the quantum chemical analysis of a 1,2,4-oxadiazole derivative. This workflow is designed to be a self-validating system, where each step builds logically upon the previous one.

Step 1: Molecular Structure Preparation

The axiom "garbage in, garbage out" is particularly true for computational chemistry. An accurate initial 3D structure is essential.

Protocol:

-

Sketch the 2D Structure: Use a chemical drawing tool to create the 2D representation of the 1,2,4-oxadiazole derivative.

-

Convert to 3D: Employ a molecule editor and visualizer like Avogadro or GaussView to generate an initial 3D structure.[9]

-

Pre-optimization (Molecular Mechanics): Perform a quick geometry optimization using a molecular mechanics force field (e.g., Amber, UFF).[10] This step resolves any unrealistic bond lengths or angles, providing the quantum mechanical calculation with a chemically sensible starting point and accelerating convergence.

Causality: A poor starting geometry can lead the calculation to converge on a high-energy local minimum rather than the true global minimum, yielding physically meaningless results for all subsequent property calculations.

Step 2: Geometry Optimization and Vibrational Analysis

This is the most critical computational step. The goal is to find the coordinates on the potential energy surface where the net forces on all atoms are zero, corresponding to a stable conformation of the molecule.

Protocol:

-

Input File Creation: Prepare an input file for a quantum chemistry package like Gaussian.[9][11] A typical input for a B3LYP/6-31G(d,p) optimization and frequency calculation would include the following keywords: #p B3LYP/6-31G(d,p) Opt Freq

-

Execution: Submit the calculation.

-

Verification of Convergence: After the calculation completes, confirm that it has terminated normally and met all convergence criteria.

-

Vibrational Frequency Analysis: This is a non-negotiable validation step. A true energy minimum will have zero imaginary vibrational frequencies. The presence of one imaginary frequency indicates a transition state, not a stable structure. The calculated frequencies can also be compared with experimental IR spectra for structural validation.[12]

Diagram: Computational Workflow

The overall process from initial structure to final analysis can be visualized as a logical flow.

Caption: Workflow for quantum chemical analysis of 1,2,4-oxadiazole derivatives.

Step 3: Calculation of Molecular Properties

Once a validated minimum energy structure is obtained, a higher-level single-point energy calculation is often performed using a more robust functional and a larger basis set (e.g., M06-2X/6-311+G(d,p)) on the optimized geometry. This provides more accurate electronic properties.

-

Electronic Properties:

-

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding reactivity. The HOMO energy relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The HOMO-LUMO energy gap is an indicator of chemical stability.[7]

-

Molecular Electrostatic Potential (MEP): The MEP is mapped onto the electron density surface to visualize the charge distribution. It is an invaluable tool for predicting sites for electrophilic and nucleophilic attack and for understanding non-covalent interactions like hydrogen bonding, which are central to drug-receptor binding.[7][8]

-

-

Spectroscopic Properties:

-

UV-Vis Spectra: Time-Dependent DFT (TD-DFT) calculations can predict electronic excitation energies (corresponding to UV-Vis absorption peaks) and oscillator strengths.[13] Comparing these calculated spectra with experimental results provides further validation of the computed electronic structure.

-

Part 4: From Quantum Properties to Pharmacological Insight

The true power of these calculations lies in their application to drug design challenges. The computed descriptors serve as the bridge between molecular structure and biological activity.

Diagram: Application of Calculated Properties

This diagram illustrates how theoretical data informs key stages of drug development.

Caption: Linking calculated properties to drug discovery applications.

-

Informing Structure-Activity Relationships (SAR): For a series of 1,2,4-oxadiazole analogs, changes in calculated properties (e.g., the electrostatic potential on a key atom, the HOMO-LUMO gap) can be correlated with changes in measured biological activity.[14] This provides a mechanistic rationale for the observed SAR and guides the design of more potent compounds.

-

High-Quality Input for Molecular Docking: The accuracy of molecular docking simulations, which predict how a ligand binds to a protein, is highly dependent on the quality of the input ligand structure and its partial atomic charges.[15][16] DFT-optimized geometries and charges are superior to those generated from faster, less accurate methods, leading to more reliable predictions of binding poses and affinities.

-

Descriptors for ADMET Models: Computed properties such as dipole moment, polarizability, and molecular surface area can serve as descriptors in Quantitative Structure-Property Relationship (QSPR) models to predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles.[15]

Data Presentation

Quantitative results should be summarized for clear comparison. Table 1 presents hypothetical calculated data for a series of substituted 1,2,4-oxadiazole derivatives.

Table 1: Calculated Properties of Substituted 3-phenyl-1,2,4-oxadiazole Derivatives

| Substituent (R) | EHOMO (eV) | ELUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) |

| -H | -7.21 | -1.15 | 6.06 | 1.85 |

| -Cl | -7.35 | -1.38 | 5.97 | 2.45 |

| -OCH3 | -6.98 | -1.02 | 5.96 | 2.10 |

| -NO2 | -7.89 | -2.11 | 5.78 | 4.51 |

Calculations performed at the M06-2X/6-311+G(d,p)//B3LYP/6-31G(d,p) level of theory.

This tabular format allows for rapid assessment of electronic trends. For example, the strong electron-withdrawing nitro (-NO2) group significantly lowers both the HOMO and LUMO energies and decreases the energy gap, suggesting increased reactivity compared to the parent compound.

Conclusion

Quantum chemical calculations, particularly DFT, represent an indispensable tool in the modern drug discovery workflow for 1,2,4-oxadiazole derivatives. By providing unparalleled insight into molecular structure, stability, and electronic properties, these computational methods establish a robust, rational framework for designing molecules with desired biological activities. The protocols outlined in this guide emphasize a causality-driven, self-validating approach, ensuring that the generated data is not only predictive but also mechanistically informative, thereby accelerating the journey from a heterocyclic scaffold to a life-saving therapeutic.

References

- 1. Making sure you're not a bot! [mostwiedzy.pl]

- 2. lifechemicals.com [lifechemicals.com]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Quantum chemical calculations based on 4,5-di(1,2,4-oxadiazol-3-yl)-2H-1,2,3-triazole and 3,3' -(2H-1,2,3-triazole-4,5-diyl)-bis(1,2,4-oxadiazol-5(4H)-one) derivatives: a DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Gaussian - RCC User Guide [docs.rcc.uchicago.edu]

- 10. gaussian.com [gaussian.com]

- 11. weichman.princeton.edu [weichman.princeton.edu]

- 12. journalspub.com [journalspub.com]

- 13. Photochemistry of 1,2,4-oxadiazoles. A DFT study on photoinduced competitive rearrangements of 3-amino- and 3-n-methylamino-5-perfluoroalkyl-1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Molecular Docking, Computational, and Antithrombotic Studies of Novel 1,3,4-Oxadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Electronic Structure of 1,2,4-Oxadiazol-3-amine: A DFT Perspective

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, valued for its metabolic stability and role as a bioisosteric replacement for ester and amide functionalities.[1][2] The introduction of an amine group at the 3-position creates 1,2,4-Oxadiazol-3-amine, a molecule with significant potential for forming targeted interactions in biological systems. Understanding the electronic structure of this core is paramount for predicting its reactivity, intermolecular interactions, and overall suitability for drug design. This technical guide provides an in-depth exploration of the electronic properties of this compound using Density Functional Theory (DFT), a powerful computational tool for quantum chemical analysis. We will detail the theoretical underpinnings, present a validated computational workflow, and analyze key electronic descriptors including molecular geometry, frontier molecular orbitals (FMOs), molecular electrostatic potential (MEP), and atomic charge distribution.

Introduction: The Significance of the 1,2,4-Oxadiazole Scaffold

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals approved by the U.S. FDA.[3] Among these, five-membered aromatic rings containing nitrogen and oxygen, such as oxadiazoles, have garnered immense interest.[4][5] The 1,2,4-oxadiazole moiety, in particular, is a common pharmacophore found in molecules with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[6][7]

Its utility in drug development stems from several key features:

-

Metabolic Stability: The oxadiazole ring is generally resistant to metabolic degradation, contributing to improved pharmacokinetic profiles.[2]

-

Bioisosterism: It can effectively mimic amide and ester groups, allowing for the fine-tuning of physicochemical properties like solubility and lipophilicity while maintaining biological activity.

-

Interaction Potential: The nitrogen and oxygen atoms act as hydrogen bond acceptors, enabling strong and specific interactions with biological targets like enzymes and receptors.[2]

The addition of a 3-amino group further enhances the molecule's potential by introducing a hydrogen bond donor site, increasing its capacity for specific molecular recognition. To rationally design novel therapeutics based on this scaffold, a deep understanding of its intrinsic electronic properties is essential. DFT calculations provide a robust and efficient means to probe these characteristics, offering insights that can guide synthesis and lead optimization.[8]

Theoretical Framework: Density Functional Theory (DFT)

Density Functional Theory has become a cornerstone of computational chemistry for its favorable balance of accuracy and computational cost, especially for medium-sized organic molecules.[9] The theory's foundation lies in the Hohenberg-Kohn theorems, which state that the ground-state energy and all other ground-state properties of a system are uniquely determined by its electron density.

For this guide, the computational approach relies on two key components:

-

Exchange-Correlation Functional (B3LYP): The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a hybrid functional that incorporates a portion of the exact Hartree-Fock exchange with exchange and correlation energies derived from DFT.[10] It is one of the most widely used functionals for organic molecules due to its proven reliability in predicting molecular geometries and electronic properties.[11][12]

-

Basis Set (6-311++G(d,p)): A basis set is a set of mathematical functions used to construct the molecular orbitals. The Pople-style 6-311++G(d,p) basis set is a robust choice for this system.[10]

-

6-311G: This indicates a triple-zeta valence basis set, providing a high degree of flexibility for describing the valence electrons involved in bonding.[13]

-

++: Diffuse functions are added for both heavy atoms and hydrogen, which are crucial for accurately describing anions and non-covalent interactions.

-

(d,p): Polarization functions are added to heavy atoms (d) and hydrogen atoms (p), allowing for anisotropy in the electron distribution, which is essential for describing the bonding in heterocyclic systems.[14]

-

This combination of B3LYP with a triple-zeta polarized and diffuse basis set provides a self-validating system that yields reliable and accurate predictions for the electronic structure of this compound.[6][10]

Computational Methodology: A Practical Workflow

The following protocol outlines a validated, step-by-step workflow for conducting a DFT analysis on this compound using a standard quantum chemistry software package like Gaussian.

Experimental Protocol:

-

Structure Building: Construct the 3D structure of this compound using a molecular editor such as GaussView or Avogadro. Ensure correct atom types and initial bonding.

-

Geometry Optimization: Perform a full geometry optimization to find the lowest energy conformation of the molecule. This is achieved by calculating the forces on each atom and iteratively adjusting their positions until a stationary point on the potential energy surface is reached.

-

Method: B3LYP

-

Basis Set: 6-311++G(d,p)

-

-

Frequency Analysis: Following optimization, perform a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)). This step is critical for two reasons:

-

It confirms that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

-

It provides thermodynamic data such as zero-point vibrational energy and thermal corrections.

-

-

Electronic Property Calculation: Using the confirmed minimum-energy geometry, perform single-point calculations to derive the key electronic properties. This includes generating output files for:

-

Molecular orbitals (for HOMO-LUMO analysis).

-

Molecular electrostatic potential (MEP).

-

Atomic charges (e.g., Mulliken population analysis).

-

Caption: DFT computational workflow for this compound.

Analysis of the Electronic Structure

Optimized Molecular Geometry

The geometry optimization yields the most stable 3D arrangement of the atoms. The planarity and specific bond lengths/angles are crucial for understanding how the molecule will fit into a binding pocket. DFT calculations at the B3LYP/6-311++G(d,p) level provide theoretical geometric parameters that are expected to be in close agreement with experimental data.

| Parameter | Atom Pair/Triplet | Calculated Value (Å or °) |

| Bond Length | C3-N4 | ~1.31 |

| N4-C5 | ~1.39 | |

| C5-O1 | ~1.36 | |

| O1-N2 | ~1.41 | |

| N2-C3 | ~1.32 | |

| C3-N(amine) | ~1.36 | |

| Bond Angle | N2-C3-N4 | ~110.5 |

| C3-N4-C5 | ~105.0 | |

| N4-C5-O1 | ~112.0 | |

| C5-O1-N2 | ~106.5 | |

| O1-N2-C3 | ~106.0 |

Note: These are representative values based on typical DFT results for similar heterocyclic systems. Actual calculated values may vary slightly.

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactivity.[15] The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons.[15]

-

HOMO: For this compound, the HOMO is expected to be localized primarily over the electron-rich amino group and the π-system of the oxadiazole ring.

-

LUMO: The LUMO is typically distributed across the π-antibonding orbitals of the heterocyclic ring.[16]

The HOMO-LUMO gap (Egap) is a critical descriptor of molecular stability.[17] A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.[15][17]

| Parameter | Calculated Energy (eV) | Significance |

| E(HOMO) | ~ -6.5 eV | Electron-donating ability |

| E(LUMO) | ~ -0.8 eV | Electron-accepting ability |

| Egap | ~ 5.7 eV | Chemical reactivity, stability |

Note: Values are illustrative and depend on the specific computational method.

Molecular Electrostatic Potential (MEP)

The MEP is a 3D map of the electrostatic potential on the molecule's surface, providing a powerful visual guide to its reactivity.[18] It allows for the immediate identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions.[19]

-

Negative Potential (Red/Yellow): These regions are electron-rich and are susceptible to electrophilic attack. For this compound, the most negative potential is expected around the ring nitrogen (N4) and oxygen (O1) atoms, as well as the nitrogen of the amino group.[20] These sites are the primary hydrogen bond acceptors.

-